molecular formula C10H18O B1204079 (+)-alpha-Terpineol CAS No. 7785-53-7

(+)-alpha-Terpineol

Cat. No. B1204079
CAS RN: 7785-53-7
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-VIFPVBQESA-N
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Description

Synthesis Analysis

(+)-Alpha-Terpineol is produced through several methods, including chemical synthesis from α-pinene, extraction from natural sources, and biotechnological processes. Chemical hydration of α-pinene or turpentine is the most common synthesis method. Biotransformation of monoterpenes like limonene, α-, and β-pinenes through microbial processes has also been explored for the production of (+)-alpha-Terpineol. Additionally, innovative methods involving engineered Saccharomyces cerevisiae cell factories and the use of alpha-hydroxy acids as catalysts have been developed to enhance production efficiency and yield (Sales, Felipe, & Bicas, 2020); (Zhang, Li, Zhao, & Lu, 2019); (Meng et al., 2022).

Molecular Structure Analysis

The molecular structure of (+)-alpha-Terpineol has been characterized in detail, highlighting its conformational space and how it influences the compound's reactivity and interactions. The structure of (+)-alpha-Terpineol allows it to participate in a variety of chemical reactions, contributing to its versatility in applications. Studies using FTIR spectroscopy and DFT calculations have provided insights into the conformers of alpha-terpineol and their stability (Marzec et al., 2010).

Chemical Reactions and Properties

(+)-Alpha-Terpineol undergoes various chemical reactions, including isomerization, hydration, and cyclization. The compound's reactivity with ozone and air has been studied to understand its atmospheric behavior and potential for forming secondary organic aerosols. Additionally, the cyclization reaction from α-terpineol to 1,8-cineole in tobacco terpene synthases has been elucidated, demonstrating the enzymatic processes that influence its production in plants (Piechulla et al., 2016); (Ham & Wells, 2008).

Scientific Research Applications

  • Biological Properties : Alpha-terpineol is recognized for its wide range of biological applications, including antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive properties. It's also used in enhancing skin penetration and has insecticidal properties (Khaleel, Tabanca, & Buchbauer, 2018).

  • Medical and Pharmaceutical Uses : It has shown potential in medical fields due to its antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects. These properties suggest that its applications may extend beyond the flavors and fragrances industry (Sales, Felipe, & Bicas, 2020).

  • Anticancer Activity : Alpha-terpineol exhibits antitumor activity against various tumor cell lines, including small cell lung carcinoma, by inhibiting the NF-kappaB pathway, which plays a crucial role in tumor cell growth (Hassan et al., 2010).

  • Anticonvulsant Activity : It has been investigated for its anticonvulsant activity, showing effectiveness in increasing latency to convulsions and decreasing the incidence of certain convulsive behaviors (de Sousa, Quintans, & de Almeida, 2007).

  • Effects on Diet-induced Obesity : Alpha-terpineol has been studied for its impact on biomarkers in rats fed a high-fat diet, showing potential in improving nutritional parameters and reducing pro-inflammatory cytokines (de Sousa et al., 2020).

  • Microbial Production : Engineered Saccharomyces cerevisiae cell factories have been used for the production of alpha-terpineol, demonstrating a promising method to substitute chemical synthesis or phytoextraction (Zhang, Li, Zhao, & Lu, 2019).

  • Neuropathic Pain Treatment : Alpha-terpineol has shown efficacy in treating neuropathic pain in rats, potentially through the suppression of microglial cells and reduction of inflammatory cytokine levels in the spinal cord (Soleimani et al., 2019).

  • Alzheimer’s Disease Research : Studies on rodent models of Alzheimer’s disease have explored the preventive and therapeutic effects of alpha-terpineol, showing its potential in improving neurogenesis and memory while reducing amyloid plaque counts and ameliorating biochemical factors (Alipour et al., 2022).

properties

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOACPNHFRMFPN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884429
Record name (+)-alpha-Terpineol
Source EPA DSSTox
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.71 mg/mL at 25 °C
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(+)-alpha-Terpineol

CAS RN

7785-53-7
Record name (+)-α-Terpineol
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)-
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Record name (+)-alpha-Terpineol
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Record name (R)-α,α,4-trimethylcyclohex-3-ene-1-methanol
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Record name .ALPHA.-TERPINEOL, (+)-
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Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

37.5 °C
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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